Racemic Trans vs. Single Enantiomer: Stereochemical Configuration Defines the Procurement Specification and Research Question
The target compound (CAS 1420537-39-8) is the racemic trans mixture with (3R,4S)-rel- stereochemistry, formally a 1:1 mixture of (3R,4S) and (3S,4R) enantiomers. Its direct single-enantiomer comparator, (3S,4R)-1-benzyl-4-(3-methylphenyl)pyrrolidine-3-carboxylic acid (CAS 1381947-47-2), possesses identical molecular formula and connectivity but opposite chirality at both stereocenters [1]. In the Roche NK-3 antagonist patent series, compounds are explicitly claimed as racemic mixtures, individual enantiomers, or diastereoisomers, acknowledging that stereochemistry is a determinant of receptor binding [2]. No direct head-to-head binding data for these two specific CAS entries has been published in the public domain [3].
| Evidence Dimension | Stereochemical configuration (chirality specification) |
|---|---|
| Target Compound Data | Racemic (3R,4S)-rel- (1:1 mixture of (3R,4S) and (3S,4R) enantiomers) |
| Comparator Or Baseline | Single enantiomer (3S,4R)-form (CAS 1381947-47-2) |
| Quantified Difference | Racemic mixture vs. optically pure single enantiomer; no published comparative bioactivity data available |
| Conditions | Structural identity verified by InChIKey comparison in PubChem [1] |
Why This Matters
For procurement, the racemic vs. single-enantiomer choice determines whether the material is suitable for achiral SAR exploration, chiral resolution studies, or enantioselective biological evaluation; ordering the incorrect stereochemical form invalidates the experimental premise.
- [1] PubChem. Compare CIDs 46839566 and 46839567. National Center for Biotechnology Information. Accessed via https://pubchem.ncbi.nlm.nih.gov/. View Source
- [2] Bissantz, C. et al. N-benzyl pyrrolidine derivatives. US Patent 8,022,099 B2. Issued September 20, 2011. Assignee: Hoffmann-La Roche Inc. View Source
- [3] BindingDB, ChEMBL, and PubMed searches for CAS 1420537-39-8 and CAS 1381947-47-2 conducted April 2026. No quantitative binding or functional assay data retrieved for either CAS entry. View Source
